molecular formula C16H18N3NaO10P B1602301 CID 16220021 CAS No. 98179-10-3

CID 16220021

Cat. No.: B1602301
CAS No.: 98179-10-3
M. Wt: 466.29 g/mol
InChI Key: GMEXTFWMUAYKJA-UHFFFAOYSA-N
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Description

CID 16220021, also known by its chemical name 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine, is a compound of interest in various scientific fields. This compound is characterized by its pyrimidine ring structure, which is substituted with a chlorophenyl group and a methylsulfonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the pyrimidine ring in the presence of a strong base.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added through a sulfonation reaction, where the pyrimidine ring is treated with a methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The pyrimidine ring can participate in various substitution reactions, where the chlorophenyl or methylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide under anhydrous conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl-substituted pyrimidine derivatives.

    Substitution: Various functionalized pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the methylsulfonyl group can participate in hydrogen bonding. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    4-(4-chlorophenyl)-2-(methylamino)pyrimidine: Contains a methylamino group instead of a methylsulfonyl group.

    4-(4-chlorophenyl)-2-(methylpyrimidinyl)pyrimidine: Features a methylpyrimidinyl group.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine lies in its combination of functional groups, which impart distinct chemical and biological properties. The presence of both the chlorophenyl and methylsulfonyl groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

InChI

InChI=1S/C16H18N3O10P.Na/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24;/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEXTFWMUAYKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N3NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585275
Record name PUBCHEM_16220021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98179-10-3
Record name PUBCHEM_16220021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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